4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Azetidine Group: The azetidine group is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the brominated pyrazole.
Attachment of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the azetidine moiety.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or azetidine moiety.
Reduction: Reduced forms of the bromine or sulfonyl groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-imidazole
- 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-triazole
Uniqueness
The uniqueness of 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
4-bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N3O2S/c16-14-5-20-21(9-14)6-12-7-22(8-12)25(23,24)10-11-1-3-13(4-2-11)15(17,18)19/h1-5,9,12H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXMGSHKBPWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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